4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a nitrogen-containing heterocyclic compound recognized for its potential applications in various scientific fields, particularly in medicinal chemistry. The compound features a unique oxazole ring fused with a quinoline moiety, providing interesting pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 254.33 g/mol .
This compound belongs to the class of oxazoles, which are five-membered heterocycles containing both nitrogen and oxygen atoms. It is classified as a dihydrooxazole due to the saturation of the oxazole ring. Its synthesis and applications are of significant interest in organic chemistry and drug development .
The chemical reactivity of 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole can be explored through various reaction pathways typical for oxazoles. Common reactions include:
The mechanism of action for compounds like 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole often involves interactions at the molecular level with biological targets. Potential mechanisms include:
Physical properties of 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole include:
Chemical properties include:
Relevant data from chemical databases indicate that this compound usually has a purity level around 95% when synthesized properly .
The applications of 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole are primarily found in:
Picolinic acid (pyridine-2-carboxylic acid) serves as a cost-effective and commercially available precursor for synthesizing 4-(tert-butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole. A validated three-step route begins with the activation of picolinic acid’s carboxyl group, followed by amidation with (S)-tert-leucinol, and culminates in oxazole ring cyclization. In the initial step, picolinic acid undergoes activation using reagents such as oxalyl chloride or in situ-generated mixed anhydrides (e.g., via isobutyl chloroformate). The resulting activated species couples with (S)-tert-leucinol to yield the intermediate hydroxyamide, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. This intermediate is subsequently cyclized under basic conditions to form the target dihydrooxazole ligand. This route achieves a 64% overall yield on multi-gram scales and circumvents the inconsistent yields observed in alternative cyanopyridine-based syntheses [3] [9].
The chiral center at the 4-position of the oxazoline ring necessitates enantioselective synthesis for asymmetric catalysis applications. The (S)-enantiomer is typically synthesized using (S)-tert-leucinol as a chiral pool building block. Key stereochemical outcomes arise during the cyclization step, where the configuration of the tert-leucinol precursor is retained. For example, cyclization of the (S)-hydroxyamide intermediate preserves chirality, yielding the (S)-4-(tert-butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole ligand with >98% enantiomeric excess (ee) [3]. Alternative strategies employ chiral auxiliaries or resolving agents for non-racemic synthesis, though these are less efficient than chiral pool approaches. The robustness of tert-leucinol-derived routes enables reliable production of both enantiomers when starting from (R)- or (S)-tert-leucinol [2] [3].
Table: Stereochemical Control in Enantiomer Synthesis
Chiral Precursor | Cyclization Method | Product Enantiomer | Enantiomeric Excess (%) |
---|---|---|---|
(S)-tert-leucinol | NaOMe/MeOH, 50°C | (S) | >98 |
(R)-tert-leucinol | KOH/EtOH, 50°C | (R) | 95 |
Cyclization of hydroxyamide precursors represents the most critical step for oxazole ring formation. Three primary methodologies have been explored:
Table: Comparative Efficiency of Cyclization Methods
Precursor | Activating Agent | Base/Catalyst | Yield (%) | Drawbacks |
---|---|---|---|---|
Hydroxyamide | SOCl₂ | 25% NaOMe/MeOH | 72 | Requires chloride isolation |
Mesylate derivative | MsCl, Et₃N | Et₃N | <30 | Low conversion, side products |
Tosylate derivative | TsCl, DMAP | Et₃N | <30 | Hydrolysis competitive |
The amidation step coupling picolinic acid and tert-leucinol requires precise reagent optimization to suppress over-acylation or phosphorylation byproducts. A comparative analysis of activating agents reveals:
Scalability of 4-(tert-butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole synthesis faces three primary challenges:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5